3-(5-{2-[(tert-Butoxycarbonyl)amino]pyridin-4-yl}-2-ethyl-1,3-thiazol-4-yl)benzoic acid
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Overview
Description
3-(5-{2-[(tert-Butoxycarbonyl)amino]pyridin-4-yl}-2-ethyl-1,3-thiazol-4-yl)benzoic acid is a complex organic compound that features a combination of pyridine, thiazole, and benzoic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-{2-[(tert-Butoxycarbonyl)amino]pyridin-4-yl}-2-ethyl-1,3-thiazol-4-yl)benzoic acid typically involves multi-step organic reactionsThe tert-butoxycarbonyl (Boc) protecting group is often used to protect the amino group during the synthesis .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(5-{2-[(tert-Butoxycarbonyl)amino]pyridin-4-yl}-2-ethyl-1,3-thiazol-4-yl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule .
Scientific Research Applications
3-(5-{2-[(tert-Butoxycarbonyl)amino]pyridin-4-yl}-2-ethyl-1,3-thiazol-4-yl)benzoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(5-{2-[(tert-Butoxycarbonyl)amino]pyridin-4-yl}-2-ethyl-1,3-thiazol-4-yl)benzoic acid would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a physiological response. The pathways involved would be determined by the nature of these interactions and the downstream effects they trigger .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other molecules that feature pyridine, thiazole, and benzoic acid moieties, such as:
- 3-(5-{2-[(tert-Butoxycarbonyl)amino]pyridin-4-yl}-2-methyl-1,3-thiazol-4-yl)benzoic acid
- 3-(5-{2-[(tert-Butoxycarbonyl)amino]pyridin-4-yl}-2-propyl-1,3-thiazol-4-yl)benzoic acid .
Uniqueness
What sets 3-(5-{2-[(tert-Butoxycarbonyl)amino]pyridin-4-yl}-2-ethyl-1,3-thiazol-4-yl)benzoic acid apart is the specific arrangement and substitution pattern of its functional groups, which can confer unique chemical and biological properties. This uniqueness can make it particularly valuable for certain applications where other similar compounds might not be as effective .
Properties
CAS No. |
365430-37-1 |
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Molecular Formula |
C22H23N3O4S |
Molecular Weight |
425.5 g/mol |
IUPAC Name |
3-[2-ethyl-5-[2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-4-yl]-1,3-thiazol-4-yl]benzoic acid |
InChI |
InChI=1S/C22H23N3O4S/c1-5-17-25-18(13-7-6-8-15(11-13)20(26)27)19(30-17)14-9-10-23-16(12-14)24-21(28)29-22(2,3)4/h6-12H,5H2,1-4H3,(H,26,27)(H,23,24,28) |
InChI Key |
NOJWXKXMIIISQL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(S1)C2=CC(=NC=C2)NC(=O)OC(C)(C)C)C3=CC(=CC=C3)C(=O)O |
Origin of Product |
United States |
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